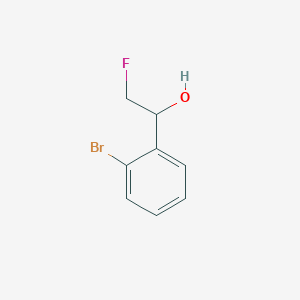

1-(2-Bromophenyl)-2-fluoroethanol

Description

Properties

IUPAC Name |

1-(2-bromophenyl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJPNAHOHFDAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CF)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl 2 Fluoroethanol

Reactivity of the Hydroxyl Group in Fluorinated Systems

The hydroxyl group in 1-(2-bromophenyl)-2-fluoroethanol, being adjacent to a fluorine atom, exhibits modified reactivity compared to non-fluorinated alcohols. The electron-withdrawing nature of fluorine influences the acidity of the hydroxyl proton and the stability of reaction intermediates.

Deoxyfluorination Reactions

Deoxyfluorination is a crucial transformation for converting alcohols into fluorinated compounds. While पड़ोस-di- and polyfluorinated compounds are the primary targets of these reactions, the conversion of a hydroxyl group to a fluorine atom in a molecule like this compound can also be achieved. This process typically involves the use of specialized fluorinating agents that can activate the hydroxyl group for nucleophilic substitution by fluoride (B91410). cas.cnresearchgate.net

Common reagents for deoxyfluorination include diethylaminosulfur trifluoride (DAST) and its analogues, which are effective for a range of primary, secondary, and tertiary alcohols. researchgate.net The mechanism generally involves the formation of an intermediate where the hydroxyl group is converted into a better leaving group, which is then displaced by a fluoride ion. The presence of the existing fluorine atom can influence the reaction's stereochemistry and regioselectivity.

Recent advancements in this field have introduced new reagents like aryl fluorosulfonates, which offer advantages in terms of stability, cost, and handling. cas.cn These reagents can effectively fluorinate primary and secondary alcohols under mild conditions, tolerating a variety of functional groups. cas.cn

Esterification and Etherification Mechanisms

The hydroxyl group of this compound can readily undergo esterification and etherification reactions, which are fundamental transformations in organic synthesis. msu.edu

Esterification typically proceeds via the Fischer esterification method, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction towards the formation of the ester. masterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used for a more rapid and irreversible esterification. The fluorinated nature of the alcohol can affect the reaction rate and equilibrium position. researchgate.net

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. msu.edu The acidity of the fluoroalcohol's hydroxyl group, enhanced by the electron-withdrawing fluorine atom, facilitates the formation of the alkoxide. researchgate.net

| Reaction Type | Reagents | Key Features |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.com |

| Acylation | Acid Chloride/Anhydride | Generally faster and more complete than Fischer esterification. |

| Williamson Ether Synthesis | Base, Alkyl Halide | Formation of an alkoxide intermediate. msu.edu |

Oxidation Reactions of Secondary Alcohols

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1-(2-bromophenyl)-2-fluoroethanone. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used oxidants include chromium-based reagents, manganese dioxide, and Swern or Dess-Martin periodinane oxidations. More recently, catalytic methods using transition metals like copper or ruthenium have been developed to achieve milder and more environmentally friendly oxidations. nih.govrug.nl For instance, a copper(I)-catalyzed oxidation with di-tert-butyldiaziridinone as the oxidant has been shown to be effective for a wide range of primary and secondary alcohols under neutral conditions. nih.gov

Studies on the oxidation of similar fluorinated secondary alcohols have demonstrated that these reactions can proceed with high efficiency. For example, the oxidation of 1-(3-bromophenyl)-2,2,2-trifluoroethanol (B1292404) to the corresponding ketone has been reported with near-quantitative yields using potassium tetraoxoferrate(VI). cdnsciencepub.com The presence of the fluorine atom can influence the reaction kinetics, but generally, the oxidation of secondary alcohols to ketones is a thermodynamically favored process. acs.org

| Oxidant System | Typical Conditions | Yield of Ketone |

| Potassium tetraoxoferrate(VI) | Basic conditions | High (e.g., 96% for 1-(3-bromophenyl)-2,2,2-trifluoroethanol) cdnsciencepub.com |

| Cu(I)/diaziridinone | Mild, neutral conditions | Good to excellent (74-99% for various secondary alcohols) nih.gov |

| Nitric acid/FeCl3 in HFIP | Room temperature, O2 atmosphere | Excellent for various secondary alcohols acs.org |

| Dimethyldioxirane | Acetone, 25°C | Good to excellent cdnsciencepub.com |

Reactivity of the Bromophenyl Moiety

The bromo-substituted phenyl group in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for constructing complex molecular architectures.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups, including the hydroxyl and fluoroalkyl moieties present in this compound. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The choice of ligands, base, and solvent can significantly influence the efficiency and scope of the Suzuki-Miyaura coupling. rsc.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.

| Coupling Partner | Catalyst System | Product Type |

| Arylboronic acid | Pd(OAc)2 / Phosphine ligand, Base | Biaryl |

| Alkene | Pd catalyst, Base | Styrene derivative |

| Terminal alkyne | Pd/Cu catalyst, Base | Arylalkyne |

Nucleophilic Aromatic Substitution (SNAr) on Bromo-substituted Arenes

Nucleophilic aromatic substitution (SNAr) is a pathway for the displacement of a halide on an aromatic ring by a nucleophile. govtpgcdatia.ac.indalalinstitute.com Traditionally, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.org The bromoarene in this compound is not strongly activated in this classical sense.

However, modern synthetic methods have expanded the scope of SNAr reactions. For instance, transition-metal-catalyzed amination reactions (Buchwald-Hartwig amination) provide a route to form C-N bonds from aryl halides. mdpi.com Additionally, photoredox catalysis has emerged as a powerful tool to enable the SNAr of unactivated fluoroarenes, and similar principles could potentially be applied to bromoarenes. unc.edu In some cases, the use of highly polar aprotic solvents like DMSO in combination with a strong base can promote SNAr reactions even on less activated haloarenes. mdpi.comresearchgate.net The reactivity order for halogens in SNAr can vary depending on the specific reaction conditions and mechanism, but often fluorine is the most reactive leaving group, followed by the other halogens. researchgate.netimperial.ac.uk

Radical Reactions Involving Aryl Bromides

The aryl bromide moiety in this compound serves as a latent source of an aryl radical. The generation of aryl radicals from aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.com

Initiation: The process begins with the homolytic cleavage of a bond to generate initial radical species. youtube.comucr.edu For aryl bromides, this often requires an initiator, such as a photocatalyst or a mechanochemical force. rsc.orgnih.gov For instance, photoredox catalysis can induce a single-electron transfer to the aryl bromide, leading to a radical anion that fragments into the aryl radical and a bromide anion. rsc.org

Propagation: Once formed, the aryl radical can engage in various propagation steps. A common pathway is Hydrogen Atom Transfer (HAT), where the aryl radical abstracts a hydrogen atom from another molecule, a process favored by the high bond-dissociation energy of the aromatic C-H bond that is formed. nih.gov Alternatively, the radical can add to an alkene, initiating a cascade that forms new C-C bonds. acs.org The resulting radical intermediate can then continue the chain. ucr.edu

Termination: The reaction concludes when two radical species combine, resulting in a non-radical product. youtube.com

Recent methodologies have expanded the toolkit for generating aryl radicals from aryl bromides. Strategies include silyl (B83357) radical-mediated halogen atom abstraction and electrochemistry-photochemistry combinations to reduce the aryl halide. nih.govacs.org These methods have proven effective for a range of aryl bromide substrates, including those with electron-withdrawing or electron-donating groups. acs.org

| Reaction Type | Description | Key Intermediates | Ref. |

| Photoredox Catalysis | Utilizes a photocatalyst that, upon light excitation, facilitates a single-electron transfer to the aryl bromide. | Aryl radical anion, Aryl radical | rsc.org |

| Mechanochemical Activation | Employs mechanical force (e.g., ball milling) to induce homolytic scission of the C-Br bond, often assisted by an additive like NaCl. | Aryl radical | rsc.org |

| Silyl Radical-Mediated Abstraction | A silyl radical abstracts the bromine atom from the aryl bromide to generate the aryl radical. | Silyl radical, Aryl radical | acs.org |

Influence of Fluorine on Reaction Selectivity and Mechanism

The fluorine atom in this compound exerts a profound influence on its reactivity, stemming from its strong electronegativity and the unique properties of the fluorinated alcohol group.

Fluorinated alcohols are potent hydrogen-bond donors (HBDs). nih.gov This property is significantly enhanced compared to their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms, which increases the acidity of the hydroxyl proton. nih.govnih.gov This strong HBD capability allows fluorinated alcohols to activate substrates electrophilically, mimicking the role of a Brønsted acid but without the associated side reactions. researchgate.netwiley-vch.de

In the context of this compound, the fluoroalcohol moiety can activate electrophiles by forming strong hydrogen bonds, thereby lowering the energy barrier for nucleophilic attack. nih.gov For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate aldehydes and imines toward nucleophilic addition or cycloaddition reactions. nih.govnih.gov This activation is crucial for promoting reactions that would otherwise require a metal catalyst or a strong acid. researchgate.net The ability of fluorinated alcohols to solvate and stabilize intermediates while possessing low nucleophilicity themselves prevents unwanted side reactions, making them effective promoters in organic synthesis. researchgate.netacs.org

The high electronegativity of fluorine has a significant inductive effect (σI), withdrawing electron density from adjacent atoms. nih.gov This effect can dramatically alter the reactivity of nearby functional groups. researchgate.net In this compound, the fluorine atom makes the carbinol carbon (the carbon bearing the -OH group) more electrophilic and the hydroxyl proton more acidic.

While fluorine is strongly electron-withdrawing, it can also exhibit a positive mesomeric effect (σR) by donating one of its lone pairs of electrons, which can stabilize adjacent carbocations. nih.govrsc.org The stability of fluorinated carbocations has been shown to be significant, influencing reaction pathways that proceed through such intermediates. rsc.org The electronic influence of fluorine is complex; it can decrease the nucleophilicity of a carbanion center due to electron repulsion between the lone pair and the fluorine atom, a phenomenon known as the "negative fluorine effect". chinesechemsoc.org These electronic perturbations are critical in determining the course and rate of reactions involving the molecule.

The reactions of halogenated alcohols often proceed through mechanisms distinct from their non-halogenated analogs. For secondary alcohols like this compound, nucleophilic substitution reactions at the carbinol center can occur via SN1 or SN2 pathways. libretexts.org Protonation of the hydroxyl group by an acid converts it into a good leaving group (H2O), facilitating the reaction. libretexts.org The presence of the electron-withdrawing fluorine atom can disfavor the formation of a full carbocation intermediate required for a pure SN1 mechanism, potentially shifting the pathway towards an SN2-like mechanism.

Studies on similar systems, such as the tandem oxidation/halogenation of aryl allylic alcohols, show that the reaction proceeds through the oxidation of the alcohol followed by halogenation. organic-chemistry.org Mechanistic investigations involving halogenated intermediates are crucial for understanding and controlling product formation. For instance, in nickel-catalyzed cross-electrophile coupling reactions, alkyl mesylates (derived from alcohols) can be converted in situ to alkyl iodides, which then participate in radical processes. escholarship.org The direct dehydroxylative coupling of alcohols can also be achieved using systems that activate the C-O bond, where halogen bonding has been shown to play a crucial role. nih.gov

Role as a Reaction Medium or Promoter

Beyond its own reactivity, the structural features of this compound suggest its potential to act as a non-innocent solvent or promoter in chemical reactions.

Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents and promoters in organic synthesis. researchgate.netnih.gov Their unique combination of properties sets them apart from conventional solvents.

| Property | Description | Consequence in Reactions | Ref. |

| High Hydrogen-Bond Donor (HBD) Ability | The electron-withdrawing fluorine atoms make the hydroxyl proton highly acidic, leading to strong H-bond donation. | Activates electrophiles, stabilizes transition states and anionic species, promotes reactions without catalysts. | nih.govresearchgate.netresearchgate.net |

| Low Nucleophilicity | Despite being alcohols, the electron-withdrawing effect of fluorine reduces the nucleophilicity of the oxygen atom. | Can be used as a solvent or promoter without participating as a nucleophile in the reaction, leading to cleaner product profiles. | researchgate.netresearchgate.net |

| High Ionizing Power | They are effective at stabilizing charged intermediates and transition states. | Facilitates reactions proceeding through ionic or highly polar intermediates, such as SN1-type reactions. | wiley-vch.de |

| Low Freezing Point & High Volatility | These physical properties facilitate easy handling and removal after the reaction. | Simplifies reaction workup and product isolation. | wiley-vch.de |

These properties allow fluorinated alcohols to mediate a wide array of transformations, including nucleophilic substitutions, cycloadditions, epoxidations, and functionalization of multiple bonds, often under mild, catalyst-free conditions. researchgate.netnih.gov They achieve this by activating substrates through hydrogen bonding, thereby enhancing reactivity and selectivity. nih.govacs.org

Activation of Substrates via Hydrogen Bonding

The hydroxyl group in this compound is a key functional group that can direct and facilitate reactions through hydrogen bonding. As a hydrogen bond donor, it can interact with electron-rich atoms (like oxygen or nitrogen) on a substrate, leading to substrate activation and rate acceleration.

General Principles of Activation:

Hydrogen bonding catalysis by alcohols is a known phenomenon in organic synthesis. By donating a hydrogen bond to an electrophilic center, such as the oxygen of a carbonyl group, the alcohol can increase the electrophilicity of the substrate. This polarization makes the substrate more susceptible to nucleophilic attack. In the transition state of such reactions, the increased negative charge on the hydrogen bond-accepting atom is stabilized by the interaction with the alcohol, thereby lowering the activation energy of the reaction. nih.gov This stabilization is particularly effective in cycloaddition reactions and additions to carbonyls. nih.gov

Potential Role of this compound:

The hydroxyl group of this compound can function as a hydrogen bond donor to activate various substrates. However, its effectiveness can be influenced by the potential for intramolecular hydrogen bonding. Studies on the simpler analog, 2-fluoroethanol (B46154), have investigated the presence of an intramolecular C-F···H-O hydrogen bond. Research indicates that while the gauche conformation, which would permit such a bond, is dominant, this preference is primarily due to the gauche effect and stereoelectronic repulsive forces rather than a strong, stabilizing intramolecular hydrogen bond. rsc.orglookchem.com

Therefore, the hydroxyl group is largely available for intermolecular hydrogen bonding with other species in a reaction mixture. When this compound is used as a reagent or solvent, it can activate substrates by stabilizing the transition state. For example, in a reaction involving an aldehyde, the alcohol's proton would interact with the aldehyde's carbonyl oxygen.

Table 1: Illustrative Example of Substrate Activation via Hydrogen Bonding This table illustrates the proposed interactions during the activation of a generic aldehyde substrate by this compound.

| Stage | Interaction Description | Effect on Substrate |

| Initial State | The hydroxyl group of this compound approaches the carbonyl group of the aldehyde substrate. | No significant change. |

| Transition State | A hydrogen bond forms between the hydroxyl proton and the carbonyl oxygen. This polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon. | Substrate is "activated," becoming more electrophilic and susceptible to nucleophilic attack. The transition state is stabilized. |

| Post-Reaction | The hydrogen bond may persist with the newly formed alkoxide or hydroxyl group of the product, or it may be broken. | Stabilization of the product may occur. |

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly influence the rate (kinetics), outcome, and position of equilibrium (thermodynamics) of a chemical reaction. chemrxiv.orgresearchgate.net Solvents mediate reactions by solvating the reactants, transition states, and products to different extents. For a molecule like this compound, solvent effects are particularly crucial due to the molecule's polarity and its capacity for conformational changes.

Influence on Conformational Equilibrium:

Before considering its reactivity with other molecules, it is essential to understand how solvents affect the conformational equilibrium of this compound itself. While direct studies on the 2-bromo isomer are scarce, extensive research on its close analog, 1-(4-bromophenyl)-2-fluoroethanol (BPFE), provides significant insight. rsc.org The conformational energies of BPFE are highly dependent on the solvent, which alters the population of its different rotational isomers (rotamers). rsc.org

The key rotamers are defined by the dihedral angles of the C-C bond (F-C-C-O) and the C-O bond (C-C-O-H). In BPFE, the rotamer where the fluorine is gauche to the hydroxyl group and trans to the phenyl group (gt) is favored in all solvents studied. However, the energy differences between the rotamers, and thus their relative populations, change significantly with solvent polarity. rsc.org

Table 2: Solvent Dependence of Conformer Energies for 1-(4-Bromophenyl)-2-fluoroethanol (BPFE) at 305 K Data extracted from a study on the structural isomer BPFE, serving as a model for the behavior of this compound. rsc.org

| Solvent | Dielectric Constant (ε) | ΔE(gg–gt) (kcal mol⁻¹) | ΔE(tg–gt) (kcal mol⁻¹) |

| Carbon Tetrachloride (CCl₄) | 2.2 | 1.6 | 1.0 |

| Chloroform (CDCl₃) | 4.8 | 1.0 | 0.8 |

| Acetone | 20.7 | 0.7 | 0.6 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.5 | 0.5 |

Note: ΔE(gg–gt) and ΔE(tg–gt) represent the energy differences between the less stable gauche-gauche (gg) and trans-gauche (tg) conformers relative to the most stable gauche-trans (gt) conformer.

As shown in the table, the energy difference between the conformers decreases as the solvent polarity increases from nonpolar CCl₄ to highly polar DMSO. This means that polar solvents stabilize the more polar gg and tg conformers relative to the gt conformer, increasing their population at equilibrium.

Impact on Kinetics and Thermodynamics:

This solvent-induced shift in conformational equilibrium has direct consequences for reaction kinetics. If a specific, higher-energy conformer is required for a reaction to proceed, using a solvent that increases the concentration of that conformer can lead to a faster reaction rate.

More broadly, the kinetics of reactions involving this compound are affected by the differential solvation of the reactants and the transition state.

Kinetics: If a reaction proceeds through a transition state that is more polar than the reactants, a polar solvent will stabilize the transition state more than the reactants, lowering the activation energy and accelerating the reaction. chemrxiv.orgpsgcas.ac.in Conversely, if the transition state is less polar than the reactants, a nonpolar solvent would be favored.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule. For 1-(2-Bromophenyl)-2-fluoroethanol, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, methine (CH-OH), and methylene (B1212753) (CH₂F) protons. The aromatic region would likely show a complex multiplet pattern between δ 7.0 and 7.6 ppm, characteristic of a 1,2-disubstituted benzene (B151609) ring.

The methine proton, adjacent to the hydroxyl group and the aromatic ring, would appear as a multiplet, likely a doublet of doublets of doublets (ddd), due to coupling with the methylene protons and the fluorine atom. Its chemical shift is anticipated to be in the range of δ 4.8-5.3 ppm. The diastereotopic methylene protons, adjacent to the fluorine atom, would also present as complex multiplets.

Crucially, the vicinal coupling constants, ³J(H-H) and ³J(H-F), are invaluable for analyzing the conformational preferences around the C-C bond. The rotation around this bond gives rise to different staggered conformers (anti and gauche). The magnitude of these coupling constants, often analyzed using the Karplus equation, allows for the estimation of the relative populations of these conformers in solution. Studies on similar compounds, like 1-(4-bromophenyl)-2-fluoroethanol, have shown that the gauche conformer, where the fluorine and hydroxyl groups are in proximity, is often favored. nsf.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | m | - |

| CH-OH | 4.8 - 5.3 | ddd | ³J(H-H), ³J(H-F) |

| CH₂F | 4.4 - 4.8 | m | ²J(H-H), ²J(H-F), ³J(H-H) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and temperature.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom.

The carbon atoms of the aromatic ring are expected to resonate in the region of δ 120-145 ppm. The carbon bearing the bromine atom (C-Br) would be found in the lower field part of this region, while the carbon attached to the fluoroethanol side chain (C-CH) would be at a higher chemical shift. The methine carbon (CH-OH) is anticipated to appear around δ 70-75 ppm, and the methylene carbon (CH₂F) would be significantly affected by the attached fluorine, showing a characteristic doublet due to one-bond C-F coupling (¹J(C-F)) in a proton-coupled spectrum, with a chemical shift in the range of δ 80-85 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | ~122 |

| Aromatic-CH | 127 - 133 |

| C-CH | ~140 |

| CH-OH | 70 - 75 |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. rsc.org The chemical shift of the fluorine atom in this compound is expected to appear in the typical range for primary alkyl fluorides. The signal would be a triplet of doublets due to coupling with the adjacent methylene protons (²J(H-F)) and the methine proton (³J(H-F)). The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the electronic environment of the fluorine atom. rsc.org

To unambiguously assign the proton and carbon signals and to further elucidate the stereochemistry, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity between the methine and methylene protons and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the preferred conformation by observing through-space interactions between protons on the aromatic ring and the fluoroethanol side chain.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

The C-O stretching vibration of the alcohol is expected to produce a strong band in the range of 1000-1200 cm⁻¹. A key feature would be the C-F stretching vibration, which typically gives a strong absorption in the region of 1000-1100 cm⁻¹. The C-Br stretch is expected in the fingerprint region, at lower wavenumbers. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1200 |

Raman Spectroscopy for Molecular Vibrations

Key vibrational modes anticipated in the Raman spectrum include:

Aromatic C-H Stretching: Vibrations from the bromophenyl ring typically appear in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the fluoroethanol side chain will exhibit symmetric and asymmetric stretching modes, generally located in the 2850-3000 cm⁻¹ range. ustc.edu.cn

O-H Stretching: The hydroxyl group's stretching vibration is highly sensitive to its environment, particularly hydrogen bonding. A free O-H stretch would appear as a sharp band around 3600 cm⁻¹, whereas participation in hydrogen bonding would broaden the peak and shift it to a lower frequency (typically 3200-3500 cm⁻¹).

C-C Stretching: Stretching vibrations of the aromatic ring are expected to produce sharp, strong bands in the 1400-1600 cm⁻¹ region.

C-F and C-Br Stretching: The carbon-halogen bonds give rise to characteristic vibrations at lower frequencies. The C-F stretching mode is typically found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at a much lower wavenumber, generally between 500 and 650 cm⁻¹.

Analysis of these vibrational frequencies and their intensities provides crucial data for confirming the presence of all constituent functional groups within the molecule.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C-H Stretch | Aliphatic Chain | 2850 - 3000 |

| O-H Stretch | Hydroxyl | 3200 - 3600 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-F Stretch | Fluoroalkane | 1000 - 1400 |

| C-Br Stretch | Bromoaromatic | 500 - 650 |

Analysis of Hydrogen Bonding Interactions

The presence of both a hydroxyl group (a hydrogen bond donor) and electronegative atoms like fluorine and oxygen (hydrogen bond acceptors) allows this compound to participate in both intramolecular and intermolecular hydrogen bonding. These non-covalent interactions significantly influence the molecule's conformation, physical properties, and crystallization behavior. nih.govwatsonlaserlab.com

A closely related structure, (S)-(+)-1-(2-Bromophenyl)ethanol, has been shown to exhibit intermolecular O-H···O hydrogen bonding, which generates zigzag chains in its crystal structure. nih.gov It is highly probable that this compound engages in similar intermolecular interactions. Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the adjacent fluorine atom (O-H···F) could exist, which would stabilize a specific conformer of the molecule. The strength of such bonds is influenced by substituent effects. nih.gov

Spectroscopic techniques are pivotal in detecting and characterizing these interactions. In infrared or Raman spectroscopy, the O-H stretching frequency is a sensitive probe; a shift to a lower wavenumber and broadening of the peak are clear indicators of hydrogen bond formation. princeton.edusemanticscholar.org The magnitude of this shift can provide a qualitative measure of the bond's strength.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. slideshare.net

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, as it can distinguish between different formulas that have the same nominal mass. nih.gov For this compound (C₈H₈BrFO), HRMS can verify the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a characteristic doublet with a nearly 1:1 intensity ratio, separated by two mass units.

Table 2: Theoretical Exact Masses for Molecular Ions of this compound

| Molecular Ion Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₈H₈⁷⁹BrFO]⁺ | ⁷⁹Br | 217.9764 |

| [C₈H₈⁸¹BrFO]⁺ | ⁸¹Br | 219.9744 |

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the high-energy electrons used for ionization cause the resulting molecular ion to become energetically unstable, leading to its fragmentation into smaller, characteristic ions. chemguide.co.uklibretexts.org The analysis of this fragmentation pattern provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

Alpha-Cleavage: A common pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the formation of a stable, resonance-stabilized bromophenyl-hydroxy-methyl cation.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a neutral water molecule (18 Da), resulting in an [M-18]⁺ peak.

Loss of a Fluoro-methyl Radical: Cleavage can result in the loss of a ·CH₂F radical.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain can lead to the formation of a bromophenyl cation.

The presence of the bromine atom is a powerful diagnostic tool, as any fragment containing it will exhibit the characteristic 1:1 isotopic doublet. docbrown.info This helps to distinguish bromine-containing fragments from those composed only of lighter elements.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment Ion | Neutral Loss | m/z for ⁷⁹Br | m/z for ⁸¹Br |

|---|---|---|---|

| [C₈H₈BrFO]⁺ (Molecular Ion) | - | 218 | 220 |

| [C₈H₆BrF]⁺ | H₂O | 200 | 202 |

| [C₇H₆BrO]⁺ | ·CH₂F | 185 | 187 |

| [C₆H₄Br]⁺ | ·C₂H₄FO | 155 | 157 |

| [C₇H₇O]⁺ | ·Br, ·CH₂F | 107 | 107 |

Advanced Spectroscopic Techniques

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(2-Bromophenyl)-2-fluoroethanol. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. aps.orgrsc.org It measures the differential absorption of left- and right-circularly polarized light.

Since enantiomers interact differently with circularly polarized light, they will produce distinct CD spectra that are mirror images of each other. utexas.edu For instance, if the (R)-enantiomer exhibits a positive CD signal (a positive Cotton effect) at a specific wavelength, the (S)-enantiomer will show a negative signal of equal magnitude at that same wavelength. This property allows for:

Confirmation of Chirality: A non-zero CD spectrum confirms the presence of a chiral molecule.

Enantiomeric Differentiation: The sign of the Cotton effect can be used to distinguish between the (R) and (S) enantiomers.

Determination of Enantiomeric Purity: The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample.

Therefore, CD spectroscopy is an essential tool for the stereochemical characterization of this compound, providing definitive information on its absolute configuration and enantiomeric composition. nsf.gov

X-ray Crystallography for Solid-State Structure

A comprehensive search of crystallographic databases and scientific literature indicates that the solid-state structure of this compound has not yet been determined and reported. As such, detailed crystallographic data, including crystal system, space group, unit cell dimensions, and atomic coordinates, are not available at this time.

The determination of a crystal structure through single-crystal X-ray diffraction would provide invaluable insights into the molecule's three-dimensional arrangement in the solid state. This analysis would definitively establish its conformation, including the torsion angles between the phenyl ring and the fluoroethanol side chain. Furthermore, it would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, which govern the packing of molecules in the crystal lattice.

While crystallographic data for the specific title compound is unavailable, studies on structurally related compounds, such as * (S)-(+)-1-(2-Bromophenyl)ethanol*, have been reported. For this similar molecule, which lacks the fluorine atom, X-ray diffraction analysis revealed an orthorhombic crystal system. nih.gov Such studies can offer a comparative basis for understanding how the introduction of a fluorine atom might influence the crystal packing and intermolecular forces in this compound. However, direct experimental data is necessary for a conclusive structural description.

Table of Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Data not currently available |

| Space Group | Data not currently available |

| Unit Cell Dimensions | |

| a (Å) | Data not currently available |

| b (Å) | Data not currently available |

| c (Å) | Data not currently available |

| α (°) | Data not currently available |

| β (°) | Data not currently available |

| γ (°) | Data not currently available |

| Volume (ų) | Data not currently available |

| Z | Data not currently available |

| Density (calculated) (g/cm³) | Data not currently available |

| R-factor | Data not currently available |

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and various spectroscopic properties, offering a detailed view that complements experimental findings.

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including organic molecules like fluoroalcohol derivatives. wikipedia.orguni-stuttgart.de This approach is based on the principle that the ground-state properties of a molecule are a unique functional of its electron density. wikipedia.org DFT calculations are computationally less demanding than other high-level methods, yet they can provide highly accurate results for electronic properties and geometries. wikipedia.org

In the study of fluoroethanols and related compounds, various DFT functionals are employed to model exchange and correlation interactions. For instance, the B3LYP hybrid functional is commonly used for geometry optimizations and calculating ionization energies. researchgate.net Studies on fluorinated ethanols have also utilized the M06-2X functional, which is known for its accuracy in calculating thermochemical properties such as enthalpies of formation. scirp.orgscirp.orgrroij.comsemanticscholar.org These calculations help in understanding the distribution of electrons within the molecule, identifying regions of high or low electron density, and analyzing the nature of chemical bonds. uni-stuttgart.de Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra, providing insights into the molecule's response to light. nih.gov

Table 1: Selected DFT Functionals Used in Fluoroalcohol Studies

| Functional | Basis Set | Application | Reference(s) |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Conformational analysis, geometry optimization | rsc.org |

| B3LYP | Not Specified | Calculation of ionization energies and molecular orbitals | researchgate.net |

This table is generated based on data from related fluoroalcohol studies, as direct DFT studies on 1-(2-Bromophenyl)-2-fluoroethanol were not available in the search results.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. scirp.org These methods, such as Møller-Plesset perturbation theory (MP2), are crucial for obtaining precise energy calculations for different molecular conformations.

For simple fluoroalcohols like 2-fluoroethanol (B46154), which serves as a model for the title compound, ab initio calculations at the MP2/6-311++G(d,p) and MP2/aug-cc-pVDZ levels have been used to investigate the energies of various conformers. rsc.orgrsc.orgresearchgate.net These studies are essential for determining the relative stability of different rotational isomers (rotamers) and for constructing a detailed potential energy surface. For a related compound, 1-(4-bromophenyl)-2-fluoroethanol, molecular orbital (MO) calculations at the 6-31G level were performed to determine conformer energies. rsc.orgrsc.org While these calculations correctly predict the general conformer energies, they sometimes underestimate the stability of conformers involving a gauche fluorine-oxygen interaction by 1-2 kcal/mol. rsc.orgresearchgate.net

Isodesmic reactions, a computational strategy where the number and types of bonds are conserved on both sides of a hypothetical reaction, are often employed with ab initio and DFT methods to reduce systematic errors and accurately calculate thermodynamic properties like the enthalpy of formation. scirp.orgrroij.comsemanticscholar.org

The rotational flexibility around the C-C and C-O bonds in this compound gives rise to a complex conformational energy landscape with multiple local and global energy minima. Torsional motions along the FC-CO and HO-CC dihedral angles are the primary drivers for these different conformations. researchgate.net

Computational studies on the simpler 2-fluoroethanol show that it exists as five unique conformations, with the global minimum being a gauche conformer along both the FC-CO and HO-CC dihedrals (denoted as Gg' or similar). researchgate.netresearchgate.net In this most stable form, the fluorine and hydroxyl groups are in a gauche relationship to each other. researchgate.net

For the more complex analogue 1-(4-bromophenyl)-2-fluoroethanol (BPFE), a combined NMR and theoretical investigation revealed that the most favored conformer in various solvents is the one where the fluorine atom is gauche to the hydroxyl group, and the hydrogen on the chiral carbon is trans (anti) to the phenyl group. rsc.orgrsc.orgresearchgate.net The relative energies of the other conformers were found to be dependent on the solvent's polarity. rsc.orgrsc.org For example, the energy difference between the gg (fluorine gauche to OH, H gauche to phenyl) and the most stable gt conformer varies from 1.6 kcal/mol in carbon tetrachloride to 0.5 kcal/mol in DMSO. rsc.org

Table 2: Relative Conformer Energies (ΔE in kcal/mol) for 1-(4-bromophenyl)-2-fluoroethanol (BPFE) in Different Solvents

| Conformer Relationship | ΔE in CCl₄ | ΔE in DMSO |

|---|---|---|

| gg vs gt | 1.6 | 0.5 |

Data adapted from studies on 1-(4-bromophenyl)-2-fluoroethanol. rsc.org g denotes gauche and t denotes trans, with the first letter referring to the F-C-C-O dihedral and the second to the H-C-C-Ph dihedral.

Conformational Analysis and Intramolecular Interactions

The conformational preferences of this compound are dictated by a balance of subtle intramolecular interactions, including stereoelectronic effects and potential hydrogen bonding.

The gauche effect is a well-documented stereoelectronic phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of ~60°) is more stable than the anti conformation (dihedral angle of 180°). psu.edubg.ac.rs This is counterintuitive to simple steric and dipole-dipole repulsion models. In 2-fluoroethanol and its derivatives, a significant preference for the gauche conformer is observed, where the C-F and C-O bonds are vicinal. psu.edu

Quantitative energy decomposition analyses show that this preference arises from a combination of stabilizing factors that override Pauli repulsion and the energetic cost of structural changes. bg.ac.rs The most significant contributor is electrostatic attraction, followed by orbital interactions (hyperconjugation), such as the σC–H → σ*C–F interaction. rsc.orgbg.ac.rsnih.gov Dispersion forces provide a smaller stabilizing contribution. bg.ac.rs This effect is so pronounced that even in protonated 2-fluoroethanol, where electrostatic repulsion would be expected to increase, the gauche preference is significantly enhanced. psu.edubg.ac.rs

The stability of the gauche conformer in 2-fluoroethanol is often attributed to the formation of an intramolecular hydrogen bond (IHB) between the fluorine atom (as an acceptor) and the hydroxyl proton (as a donor). researchgate.netpsu.edu The geometry of the lowest-energy gauche conformer is indeed suitable for such an interaction. rsc.org

However, the existence and significance of this C-F···H-O bond are debated. Several studies combining NMR and IR spectroscopy with DFT and ab initio calculations have found no experimental evidence for such a hydrogen bond in 2-fluoroethanol in various solutions. rsc.orgrsc.org These studies suggest that a C-F···H-O IHB has little to no influence on the conformational behavior of 2-fluoroethanol. rsc.orgrsc.org It is proposed that factors such as entropy and bulk solvation effects, even in nonpolar solvents, diminish the population of conformers stabilized by this weak interaction to below the limit of detection. rsc.org Instead, the observed gauche preference is primarily attributed to the stereoelectronic effects discussed previously. psu.edu

Torsional Energy Profiles

The conformational landscape of this compound is primarily defined by the rotation around the C1-C2 and C-O single bonds. The torsional energy profile, which maps the energy of the molecule as a function of these dihedral angles, reveals the relative stabilities of different conformers (rotamers).

Computational studies on analogous molecules, such as 2-fluoroethanol and 1-(4-bromophenyl)-2-fluoroethanol (BPFE), provide significant insight. rsc.orgrsc.org For these molecules, the interplay between steric hindrance, intramolecular hydrogen bonding, and the gauche effect dictates the most stable conformations. In BPFE, three primary rotamers are considered based on the relative positions of the fluorine, hydroxyl, and phenyl groups. These are typically denoted as gt (gauche F/OH, trans OH/phenyl), gg (gauche F/OH, gauche OH/phenyl), and tg (trans F/OH, gauche OH/phenyl).

Experimental NMR studies on the closely related 1-(4-bromophenyl)-2-fluoroethanol, supported by ab initio molecular orbital calculations, have shown that the gt rotamer is the most favored in various solvents. rsc.org The relative energies of the other conformers are highly dependent on the solvent's polarity, highlighting the role of the environment in modulating conformational preference. For instance, the energy difference between the gg and the favored gt conformer (ΔE(gg–gt)) was found to vary significantly from 1.6 kcal/mol in a nonpolar solvent like carbon tetrachloride to 0.5 kcal/mol in a polar solvent like DMSO. rsc.org

Table 1: Relative Rotamer Energies (ΔE in kcal/mol) for 1-(4-bromophenyl)-2-fluoroethanol in Different Solvents Data sourced from NMR and theoretical investigations. rsc.org

| Solvent | ΔE(gg–gt) | ΔE(tg–gt) |

| Carbon Tetrachloride (CCl₄) | 1.6 | 1.0 |

| Dimethyl Sulfoxide (DMSO) | 0.5 | 0.5 |

This interactive table is based on data for a structurally similar compound and illustrates the principles applicable to this compound.

These findings suggest that for this compound, a similar conformational preference exists, governed by a delicate balance of non-covalent interactions. The ortho-bromo substitution, compared to the para-substitution in BPFE, would likely introduce additional steric and electronic effects, potentially altering the precise energy differences between rotamers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for the synthesis and transformation of this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be developed. sumitomo-chem.co.jp

The synthesis of chiral 1-(2-halophenyl)ethanols is often achieved through the asymmetric reduction of the corresponding ketone, such as 2-bromo-α-fluoroacetophenone. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are used to characterize the transition states (TS) of such reactions. riken.jp A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wayne.edu

For a typical carbonyl reduction, the mechanism involves the approach of a hydride from a reducing agent to the carbonyl carbon. DFT calculations can model the geometry of this approach, including the bond-forming distance and the angle of attack. nih.gov In enzyme-catalyzed reductions, as with carbonyl reductases, docking and computational studies indicate that enzyme-substrate interactions and steric hindrance from the halogen atom are crucial in controlling the catalytic efficiency and stereoselectivity. researchgate.net The Gibbs free energy of activation (ΔG‡), calculated from the energy difference between the reactants and the transition state, determines the reaction rate. rsc.org

Table 2: Representative Calculated Parameters for a Catalytic Reaction Transition State Illustrative data based on general principles of computational reaction mechanism studies. sumitomo-chem.co.jpnih.gov

| Parameter | Description | Typical Calculated Value |

| ΔG‡ (kcal/mol) | Gibbs Free Energy of Activation | 15 - 25 |

| Key Bond Distance (Å) | Distance between reacting atoms in the TS | 1.8 - 2.5 |

| Imaginary Frequency (cm⁻¹) | Vibrational mode corresponding to the reaction coordinate | -200 to -500 |

A free energy surface (FES) provides a more complete picture of a reaction than a simple one-dimensional reaction coordinate diagram. It maps the free energy as a function of two or more variables, such as bond distances or dihedral angles. Computational techniques like the group-contribution SAFT-VR equation of state can be used to predict the phase behavior and free energy of fluorinated organic molecules. vanderbilt.edu For reaction mechanisms, FES mapping helps to identify all possible minima (stable intermediates) and saddle points (transition states), revealing potential alternative pathways or unexpected byproducts. chemrxiv.orgscispace.com This is particularly important in complex reactions where multiple conformational changes and chemical steps are involved.

Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its dynamic properties. openaccessjournals.com For this compound, MD simulations can be used to study its behavior in solution, such as its solvation structure and transport properties. rsc.orgnih.gov Simulations of ethanol (B145695) and its derivatives in aqueous environments have been used to calculate properties like diffusion coefficients and to analyze the hydrogen-bonding network between the solute and solvent. nih.govscirp.org By running simulations at different temperatures, the activation energy for diffusion can be estimated, revealing how the molecule moves through its environment. scirp.org

Nuclear Quantum Effects (NQEs) in Fluorinated Systems

In systems containing light nuclei like hydrogen, nuclear quantum effects (NQEs) such as zero-point energy and tunneling can be significant. chemrxiv.org This is especially true for fluorinated systems where strong intramolecular interactions, like O-H···F hydrogen bonds, are present. Path integral molecular dynamics (PIMD) is a key computational technique used to study these effects. chemrxiv.org

Studies on 2-fluoroethanol have shown that NQEs have a profound impact on its conformational landscape and properties. rsc.orgchemrxiv.org PIMD simulations revealed that quantum effects can significantly lower the energy barriers for torsional motions, particularly at low temperatures. rsc.org This quantum delocalization can alter the preferred geometry and the strength of intramolecular hydrogen bonds. For instance, NQEs can influence the distances between heavy atoms by as much as 0.02–0.05 Å, an effect comparable in magnitude to that of electron correlation. acs.orgnih.gov The inclusion of NQEs is often crucial for achieving good agreement between calculated and experimental infrared spectra. rsc.org

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a vital tool for predicting and interpreting the spectroscopic properties of molecules like this compound. DFT calculations are widely used to compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

The calculated vibrational spectra can be compared with experimental data to confirm the structure and assign specific absorption bands to particular molecular motions. researchgate.net For example, a red-shift in the calculated O-H stretching frequency compared to the experimental value can indicate the presence and strength of hydrogen bonding.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov Theoretical studies on the related 1-(4-bromophenyl)-2-fluoroethanol have shown that calculated NMR parameters can be used to determine the populations of different rotamers in solution. rsc.orgresearchgate.net By correlating the calculated coupling constants for each pure conformer with the experimentally observed, solvent-averaged values, the relative energies and populations of the conformers can be accurately determined. rsc.org

Computational Prediction of NMR Parameters

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational models is a cornerstone of modern chemical analysis. uni-bonn.de For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide estimates of ¹H and ¹³C chemical shifts. uni-bonn.dearxiv.org These predictions are instrumental in assigning experimental NMR signals and understanding the electronic environment of the nuclei. schrodinger.com

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP and a suitable basis set (e.g., 6-31G(d) or larger), are commonly used to calculate NMR shielding tensors. researchgate.net The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

While specific computational studies on this compound are not extensively documented in the literature, research on analogous compounds, such as 1-(4-bromophenyl)-2-fluoroethanol (BPFE), demonstrates the utility of these methods. researchgate.netrsc.org For BPFE, theoretical calculations have been used to analyze the conformer populations and their influence on NMR parameters. researchgate.netrsc.org Similar approaches for this compound would involve optimizing the geometry of its possible conformers and performing NMR calculations on each. The predicted chemical shifts would be a weighted average based on the calculated relative energies and populations of these conformers.

The accuracy of predicted NMR chemical shifts depends on several factors, including the level of theory, the basis set, and the treatment of solvent effects. uni-bonn.de Modern computational approaches, including machine learning-based correction methods, can further refine the accuracy of these predictions. uni-bonn.de

Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values and would need to be confirmed by specific DFT calculations for this molecule.)

| Atom | Predicted Chemical Shift (ppm) |

| CH(OH) | 4.9 - 5.2 |

| CH₂F | 4.4 - 4.7 (diastereotopic) |

| Aromatic H | 7.1 - 7.6 |

| OH | 2.5 - 4.0 (variable) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and would need to be confirmed by specific DFT calculations for this molecule.)

| Atom | Predicted Chemical Shift (ppm) |

| C-Br | 122 - 125 |

| Aromatic C | 127 - 133 |

| CH(OH) | 72 - 75 |

| CH₂F | 83 - 86 (d, JC-F) |

Simulated Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. nih.govucl.ac.uk Computational chemistry allows for the simulation of these spectra, which is invaluable for the assignment of experimental vibrational bands to specific molecular motions. arxiv.orgnepjol.info

The standard computational approach involves a geometry optimization of the molecule, followed by a frequency calculation. aps.org These calculations, typically performed using DFT methods, yield the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. semanticscholar.orgresearchgate.net The results can be visualized to understand the nature of the atomic displacements for each vibrational mode. crystalsolutions.eu It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net

For this compound, theoretical vibrational spectra would reveal characteristic bands for the O-H stretch, C-H stretches (both aromatic and aliphatic), the C-F stretch, the C-Br stretch, and various bending and deformation modes of the phenyl ring and the fluoroethanol side chain. The simulated spectra can be particularly useful in distinguishing between different conformers, as the vibrational frequencies can be sensitive to the molecular geometry.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be employed to simulate spectra in a condensed phase, providing a more realistic representation of the molecule's environment. nih.govucl.ac.uk

The following tables present hypothetical key vibrational frequencies for this compound derived from computational simulations.

Table 3: Predicted Infrared (IR) Vibrational Frequencies for this compound (Note: These are illustrative values and would need to be confirmed by specific DFT calculations for this molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H stretch | ~3400 | Strong |

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| Aliphatic C-H stretch | 2900 - 3000 | Medium |

| C=C aromatic stretch | 1450 - 1600 | Medium-Strong |

| O-H bend | ~1400 | Medium |

| C-F stretch | 1050 - 1150 | Strong |

| C-O stretch | 1000 - 1100 | Strong |

| C-Br stretch | 550 - 650 | Medium |

Table 4: Predicted Raman Vibrational Frequencies for this compound (Note: These are illustrative values and would need to be confirmed by specific DFT calculations for this molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Activity |

| Aromatic C-H stretch | 3050 - 3100 | Strong |

| Ring breathing (aromatic) | ~1000 | Strong |

| C-Br stretch | 550 - 650 | Strong |

| C-F stretch | 1050 - 1150 | Weak |

| Aliphatic C-H stretch | 2900 - 3000 | Medium |

| O-H stretch | ~3400 | Weak |

Vi. Potential Applications in Advanced Organic Synthesis Research

Building Block in the Synthesis of Complex Molecules

The structure of 1-(2-Bromophenyl)-2-fluoroethanol is inherently suited for elaboration into more complex molecules. The aryl bromide serves as a versatile anchor for a wide array of palladium- or copper-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. For instance, reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to append various substituents to the phenyl ring, dramatically increasing molecular diversity.

Simultaneously, the fluoroethanol moiety offers multiple avenues for further transformation. The hydroxyl group can be derivatized or used as a directing group, while the fluorine atom can profoundly influence the molecule's conformational preferences and electronic properties. beilstein-journals.org This dual functionality enables the synthesis of highly substituted, stereodefined products that are valuable in medicinal chemistry and materials science. A significant application lies in the synthesis of fluorinated heterocycles, a class of compounds known for their unique biological activities. researchgate.netekb.eg The compound can act as a direct precursor to fluorinated quinolines, pyrazoles, or isoxazoles through condensation and cyclization strategies. researchgate.net

Table 1: Potential Cross-Coupling Reactions Using this compound This table presents hypothetical applications based on established catalytic methods.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos | Biphenyl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | N-Aryl amine derivative |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Benzonitrile derivative |

Scaffold for Novel Chemical Transformations

Beyond its use as a simple building block, this compound can serve as a scaffold for the discovery of novel chemical transformations. The ortho-disposed bromo and 2-fluoroethanol (B46154) substituents create a unique chemical environment that can facilitate or direct reactions in ways not possible with simpler substrates. This structural arrangement is ideal for exploring intramolecular reactions, where the proximity of the two functional groups can be exploited to construct new ring systems.

For example, intramolecular C-O bond formation, potentially through a metal-catalyzed process or a Smiles rearrangement, could lead to the synthesis of fluorinated dihydrobenzofuran derivatives. Such heterocyclic scaffolds are of great interest in drug discovery. ekb.eg Furthermore, the chiral center adjacent to the aromatic ring can be used to study stereoselective and stereospecific transformations, where the existing chirality influences the outcome of subsequent reactions. Natural products and other intricate molecules often serve as the basis for developing new synthetic strategies and reactions due to their structural complexity. nih.gov The challenges associated with achieving selectivity in such complex scaffolds drive the innovation of new catalytic methods. nih.gov

Table 2: Illustrative Intramolecular Cyclization Strategies This table outlines potential transformations using the compound as a scaffold.

| Reaction Type | Reagent/Catalyst (Hypothetical) | Intermediate | Product Class |

|---|---|---|---|

| Intramolecular Heck | Pd(OAc)₂ / Ligand | Alkene tethered to alcohol | Fused carbocycle |

| Intramolecular Etherification | CuI / Phenanthroline | Alkoxide | Dihydrobenzofuran |

| Radical Cyclization | Bu₃SnH / AIBN | Aryl radical | Fluorinated indane |

| Directed C-H Activation | Pd(OAc)₂ / Directing Group | Palladacycle | Fused heterocyclic system |

Development of New Synthetic Methodologies

The development of new synthetic methods often requires robust and challenging substrates to test the limits of a new catalyst or reaction protocol. This compound is an excellent candidate for this purpose due to its combination of reactive sites. Researchers can use this molecule to assess the chemo-, regio-, and enantioselectivity of novel catalytic systems.

For example, it could be employed as a test substrate for new methods in late-stage functionalization, where specific C-H bonds are targeted in the presence of other sensitive functional groups. nih.gov The development of catalysts for the selective functionalization of the C-H bonds on the phenyl ring, without reacting with the aryl bromide or the alcohol, would be a significant achievement. Similarly, developing enantioselective catalysts that can differentiate between the prochiral faces of a related ketone precursor, 1-(2-bromophenyl)-2-fluoroethan-1-one, would be a valuable addition to the synthetic chemist's toolbox. harvard.edu The presence of both a "heavy" bromine atom and an electronegative fluorine atom also makes it a useful tool for studying reaction mechanisms and the subtle electronic effects that govern reactivity and selectivity in transition-metal catalysis. researchgate.net The search for sustainable and green reaction methodologies, such as those using microwave irradiation or novel catalysts, would also benefit from using such a multifunctional substrate to prove their versatility. asau.ru

Table 3: Potential Areas for New Methodology Development This table highlights how this compound could serve as a test substrate.

| Area of Development | Research Goal | Key Challenge |

|---|---|---|

| Asymmetric Catalysis | Enantioselective reduction of the corresponding ketone | High enantiomeric excess (ee) |

| C-H Functionalization | Site-selective arylation of the phenyl ring | Overcoming reactivity of C-Br bond |

| Photoredox Catalysis | Dual functionalization of an alkene derivative | Controlling radical intermediates mdpi.com |

| Fluorination Chemistry | Deoxyfluorination or radiofluorination studies | Regio- and stereocontrol |

| Green Chemistry | Catalyst-free multicomponent reactions | Achieving high yields in sustainable media asau.ru |

Vii. Future Research Directions

Exploration of Novel Synthetic Routes

The development of efficient and stereoselective synthetic routes to 1-(2-Bromophenyl)-2-fluoroethanol is paramount for its application as a chiral building block. While classical methods involving the reduction of the corresponding α-fluoroketone exist, future research should focus on more advanced and sustainable catalytic approaches.

A primary area of investigation involves the catalytic asymmetric reduction of 2-bromo-α-fluoroacetophenone. Significant progress has been made in the asymmetric hydrogenation and transfer hydrogenation of fluorinated ketones using catalysts based on noble metals like rhodium, iridium, and ruthenium coordinated to chiral ligands. researchgate.netunibo.it Future work could explore a library of modern chiral ligands to achieve high enantioselectivity and diastereoselectivity for the synthesis of all four possible stereoisomers of this compound.

Organocatalysis presents another promising frontier. Chiral catalysts, such as those derived from cinchona alkaloids or prolinol, have been successfully employed in the asymmetric transfer hydrogenation of various ketones. nih.gov Applying these metal-free systems to the synthesis of this compound would be an attractive, cost-effective, and environmentally benign alternative. unibo.it Furthermore, biocatalysis, using enzymes such as ketoreductases (KREDs), offers exceptional stereoselectivity under mild reaction conditions and should be explored for this specific substrate.

The table below outlines potential advanced synthetic strategies for future investigation.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |

| Asymmetric Transfer Hydrogenation | Chiral Iridium or Ruthenium Complexes | High turnover numbers, excellent enantioselectivity. researchgate.net | Ligand design, optimization of reaction conditions (solvent, hydrogen source). |

| Organocatalytic Reduction | Chiral Brønsted Acids or Bases | Metal-free, lower toxicity, operational simplicity. nih.gov | Development of catalysts tolerant to the bromo- and fluoro-substituents. |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | Unparalleled stereoselectivity, mild aqueous conditions, sustainability. d-nb.info | Enzyme screening and evolution for optimal activity and selectivity. |

| Asymmetric Fluoroalkylation | Chiral Electrophilic Fluorinating Agents | Direct introduction of fluorine to a prochiral precursor. d-nb.info | Development of methods starting from 1-(2-bromophenyl)ethanol. |

In-depth Mechanistic Investigations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For catalytic reductions, future studies should focus on elucidating the transition state structures to understand the origin of stereoselectivity. This can be achieved through a combination of kinetic studies and computational modeling. Investigating the electronic and steric influence of the ortho-bromo substituent compared to its meta- or para-substituted analogs would provide valuable insights into catalyst-substrate interactions. cdnsciencepub.com

Furthermore, the conformational behavior of this compound itself warrants detailed investigation. A study on the related compound 1-(4-bromophenyl)-2-fluoroethanol revealed that the conformer populations are highly dependent on the solvent, with the gauche conformer (fluorine gauche to the hydroxyl group) being favored. rsc.org A similar detailed NMR and theoretical investigation into the 2-bromo isomer is a critical future step. Understanding the interplay of intramolecular hydrogen bonding, steric repulsion from the ortho-bromine, and the gauche effect between the fluorine and hydroxyl groups will be essential for predicting its reactivity and how it interacts within larger molecular systems. rsc.org

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools for accelerating research. Future work should leverage advanced computational models to predict the properties of this compound and to guide the design of synthetic reactions.

Ab initio molecular orbital calculations have been used to predict conformer energies in the related 4-bromo isomer. rsc.org Similar, and more advanced, Density Functional Theory (DFT) calculations should be applied to the 2-bromo isomer to:

Predict its 1H, 13C, and 19F NMR chemical shifts and coupling constants for different stereoisomers and conformers, aiding in their experimental characterization. researchgate.net

Calculate the relative energies of its various conformers in different solvents to understand its conformational landscape. researchgate.net

Model the transition states of potential synthetic reactions to predict the most likely reaction pathways and the origins of stereoselectivity, thereby reducing experimental trial-and-error.

The following table summarizes how computational methods can be applied in future research.

| Computational Method | Target Property/Application | Expected Outcome |

| Density Functional Theory (DFT) | NMR Spectra Prediction | Aiding in the structural elucidation and stereochemical assignment of synthesized isomers. researchgate.net |

| DFT with Solvation Models | Conformer Energy Analysis | Understanding the conformational preferences and the gauche effect in various media. rsc.orgresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reaction Modeling | Elucidating the mechanism of biocatalytic reductions and guiding protein engineering efforts. |

| Transition State Theory Calculations | Reaction Pathway Analysis | Predicting activation barriers and stereochemical outcomes for catalytic asymmetric synthesis. |

Stereochemical Control in Complex Molecular Architectures

The ultimate goal for a chiral building block like this compound is its incorporation into larger, functional molecules such as pharmaceuticals or agrochemicals. d-nb.info A major challenge and a key area for future research is the precise control of stereochemistry during these subsequent synthetic steps.

Future investigations should focus on developing diastereoselective reactions where the existing stereocenters of this compound direct the formation of new stereocenters. This requires a deep understanding of its conformational biases as discussed previously. For example, substrate-controlled reductions or alkylations on a ketone derived from the alcohol could be explored. researchgate.net

Moreover, the bromine atom serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. A significant research direction would be to explore how the adjacent stereocenter influences the reactivity and outcome of these coupling reactions. The development of methods to incorporate this fluoroalcohol moiety into complex scaffolds while maintaining or controlling its stereochemistry will be crucial for its use in drug discovery programs, where stereoisomers can have vastly different biological activities. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 1-(2-bromophenyl)-2-fluoroethanol, and how can reaction conditions be optimized?

Methodological Answer:

- Key Route: Reduction of 1-(2-bromophenyl)-2-fluoroethanone using sodium borohydride (NaBH₄) in methanol at 0–5°C. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Yield optimization requires controlled addition of NaBH₄ to avoid side reactions like over-reduction or decomposition .

- Alternative Pathway: Nucleophilic substitution of 1-(2-bromophenyl)-2-bromoethanol with KF in DMF at 80°C. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion accessibility .

Basic: How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 245 (C₈H₈BrFO⁺) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light due to potential C-Br bond cleavage .

- Thermal Stability: TGA-DSC analysis shows decomposition above 150°C. For reactions >100°C, use high-boiling solvents (e.g., DMSO) with short heating durations .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for bromophenyl-fluoroethanol derivatives?

Methodological Answer: